methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate
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Overview
Description
Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a complex organic compound belonging to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Biginelli Reaction: The key step involves the condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. This reaction forms the dihydropyrimidinone core.
Subsequent Modifications: The product from the Biginelli reaction can undergo further modifications, such as alkylation or acylation, to introduce the desired substituents and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.
Pathways Involved: It can modulate pathways related to apoptosis, inflammation, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can be compared with other quinazolinone derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Indole Derivatives: These compounds also contain a bicyclic system but with different heteroatoms, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(6-methyl-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)20(18(22)19-15)11-16(21)23-2/h3-10,17H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZJKQRWVCDVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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